Methyl 3-amino-4-butyramido-5-methylbenzoate
Overview
Description
“Methyl 3-amino-4-butyramido-5-methylbenzoate” is a chemical compound with the molecular formula C13H18N2O3 . It has an average mass of 250.294 Da and a monoisotopic mass of 250.131744 Da . This compound is also known by its IUPAC name, "Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-butyramido-5-methylbenzoate” is represented by the formula C13H18N2O3 . The compound has an average mass of 250.294 Da and a monoisotopic mass of 250.131744 Da .Physical And Chemical Properties Analysis
“Methyl 3-amino-4-butyramido-5-methylbenzoate” is a powder at room temperature . It has a molecular weight of 250.3 .Scientific Research Applications
Synthesis and Characterization
- Methyl 3-amino-4-butyramido-5-methylbenzoate is utilized in the synthesis of various chemical compounds. For instance, it plays a role in the synthesis of Chloranthraniliprole, a compound prepared through a series of reactions involving esterification, reduction, chlorination, and aminolysis, starting from 3-methyl-2-nitrobenzoic acid (Zheng Jian-hong, 2012).
Molecular Structure Studies
- Studies have explored the molecular structure and bonding patterns of derivatives of Methyl 3-amino-4-butyramido-5-methylbenzoate. For example, investigations into hydrogen-bonded sheets and chains in its derivatives have provided insights into their molecular-electronic structures and bonding interactions (J. Portilla et al., 2007).
Catalyst Development
- The compound has been used in the development of catalysts for chemical reactions. An example includes its use in the preparation of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, highlighting its significance in facilitating efficient and environmentally benign chemical processes (B. Maleki & S. S. Ashrafi, 2014).
Reactivity and Biological Evaluation
- The reactivity of compounds containing Methyl 3-amino-4-butyramido-5-methylbenzoate has been extensively studied, including their antioxidant and α-glucosidase inhibitory activities. Such studies contribute to the understanding of their potential therapeutic applications (R. Pillai et al., 2019).
Improved Synthesis Methods
- Research has been dedicated to improving the synthesis methods of related compounds, enhancing the efficiency and yield of the production process. This has significant implications for industrial applications and pharmaceutical manufacturing (Ren Li-jun, 2008).
Theoretical Studies and Computational Analysis
- Theoretical and computational studies, such as density functional theory (DFT) analyses, have been employed to understand the chemical properties and potential applications of derivatives of Methyl 3-amino-4-butyramido-5-methylbenzoate. These studies aid in predicting the reactivity and usefulness of these compounds in various applications (Hengliang Wang et al., 2006).
Safety And Hazards
The safety information for “Methyl 3-amino-4-butyramido-5-methylbenzoate” indicates that it should be handled with care. The compound is labeled with the GHS07 pictogram, and the hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
methyl 3-amino-4-(butanoylamino)-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-11(16)15-12-8(2)6-9(7-10(12)14)13(17)18-3/h6-7H,4-5,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITANFWKOFOWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435380 | |
Record name | Methyl 3-amino-4-butanamido-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-butyramido-5-methylbenzoate | |
CAS RN |
675882-71-0 | |
Record name | 3-Amino-4-butyrylamino-5-methylbenzoic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675882-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-butanamido-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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